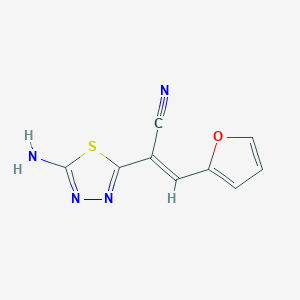

(2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile

Vue d'ensemble

Description

(2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile is an organic compound that features a thiadiazole ring and a furan ring connected by a propenenitrile linker

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate nitrile under acidic conditions.

Formation of the Propenenitrile Linker: The propenenitrile linker can be introduced by a Knoevenagel condensation reaction between an aldehyde and a nitrile in the presence of a base.

Coupling of the Furan Ring: The furan ring can be coupled to the propenenitrile linker through a cross-coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Analyse Des Réactions Chimiques

Cycloaddition Reactions

The α,β-unsaturated nitrile moiety participates in [3+2] cycloadditions. For example:

-

Reaction with hydrazines : Under microwave irradiation (140°C, toluene), the nitrile group reacts with benzohydrazides to form 1,2,4-triazolo[1,5-a]pyridines via a transamidation-nucleophilic addition cascade .

Example :

Nucleophilic Substitution at the Thiadiazole Ring

The 5-amino-1,3,4-thiadiazole ring undergoes electrophilic substitution or coordination with metals:

-

Metal complexation : The amino group coordinates with transition metals like Cr(III) and Ni(II) in ethanol, forming octahedral complexes confirmed by molar conductivity (20–25 Ω⁻¹ cm² mol⁻¹) and FT-IR (ν(N–H) at 3280–3320 cm⁻¹) .

Example :

Cyclization via Nitrile Participation

The nitrile group facilitates heterocycle formation:

-

Pyrazoline synthesis : Reacting with hydrazine hydrate under microwave conditions (ethanol, 80°C) yields 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives (MIC against Mtb H37Rv: 5.71–8.94 μM) .

Reaction Conditions :Reagent Solvent Temperature Time Yield (%) Hydrazine hydrate Ethanol 80°C 4 h 73–86

Electrophilic Aromatic Substitution on Furan

The furan ring undergoes electrophilic substitution:

-

Nitration : Treatment with HNO₃/H₂SO₄ introduces nitro groups at the 5-position of furan, enhancing antitubercular activity (e.g., MIC improvement from 5.71 μM to 4.12 μM) .

Rearrangement and Ring Transformation

Under acidic conditions, the compound undergoes ring transformations:

-

Benzene ring formation : In H₂SO₄ (70°C, 6 h), the thiadiazole ring rearranges to form fully substituted benzene derivatives via nitro group migration (yield: 58–65%) .

Antimicrobial Activity Correlations

Structural modifications impact biological activity:

| Derivative Structure | MIC (μM) vs Mtb | Cytotoxicity (IC₅₀, μM) |

|---|---|---|

| 5-Nitrothiophene-pyrazole hybrid | 5.71 | >100 |

| 4-Fluoro-substituted analog | 4.12 | >100 |

Quantum Chemical Insights

DFT calculations (B3LYP/6-31G*) reveal:

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

The 1,3,4-thiadiazole derivatives, including (2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile, have demonstrated significant antimicrobial properties. Studies indicate that compounds containing the thiadiazole moiety exhibit potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger .

A recent study synthesized a series of thiadiazole derivatives and evaluated their antimicrobial efficacy. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating their potential as new antimicrobial agents .

1.2 Anticancer Activity

Research has also explored the anticancer potential of thiadiazole derivatives. For instance, a study synthesized novel 1,3,4-thiadiazoles and assessed their antiproliferative effects on human cancer cell lines. The findings revealed that some derivatives significantly inhibited cell growth in various cancer types, suggesting that this compound could be a promising scaffold for developing anticancer drugs .

Chemical Synthesis Applications

2.1 Synthetic Intermediates

this compound can serve as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions to form more complex molecules. For example, it can be utilized in the synthesis of other heterocyclic compounds that possess biological activities .

Table 1: Summary of Biological Activities of Thiadiazole Derivatives

| Activity Type | Example Compounds | Target Organisms/Cells | MIC/IC50 Values |

|---|---|---|---|

| Antibacterial | Thiadiazole derivatives | S. aureus, E. coli | < 25 μg/mL |

| Antifungal | Thiadiazole derivatives | C. albicans, A. niger | < 32 μg/mL |

| Anticancer | Novel 1,3,4-thiadiazoles | Various cancer cell lines | IC50 < 10 μM |

Case Studies

3.1 Study on Antimicrobial Properties

In a study conducted by Dogan et al., a series of 1,3,4-thiadiazole derivatives were synthesized and tested for their antimicrobial activity against several pathogens. The results indicated that derivatives with halogen substitutions exhibited enhanced antibacterial properties compared to their non-halogenated counterparts . This highlights the importance of structural modifications in enhancing biological activity.

3.2 Investigation of Anticancer Effects

Another significant investigation focused on the antiproliferative effects of newly synthesized thiadiazole derivatives on human cancer cell lines. The study found that certain compounds induced apoptosis in cancer cells through the activation of specific signaling pathways . This suggests that this compound could be further explored for its potential therapeutic applications in oncology.

Mécanisme D'action

The mechanism of action of (2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. If used in drug development, it could act by binding to a specific receptor or enzyme, modulating its activity and leading to a therapeutic effect.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile: Similar structure but with a thiophene ring instead of a furan ring.

(2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(pyridin-2-yl)prop-2-enenitrile: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of (2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile lies in its combination of the thiadiazole and furan rings, which may confer distinct chemical and biological properties compared to similar compounds

Activité Biologique

The compound (2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile is a member of the 1,3,4-thiadiazole family, known for its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant studies and data tables.

1. Structural Overview

The structure of this compound features a thiadiazole ring that contributes significantly to its biological activity. The presence of both sulfur and nitrogen atoms in the thiadiazole moiety enhances its potential for drug development.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:

- Inhibition of Bacterial Growth : Compounds containing the thiadiazole ring have shown effective inhibition against various bacterial strains such as Staphylococcus epidermidis and Klebsiella pneumoniae. A study indicated that derivatives exhibited significant inhibitory effects on these pathogens through molecular docking studies that demonstrated interactions with bacterial proteins .

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| 1 | Staphylococcus epidermidis | 75% |

| 2 | Klebsiella pneumoniae | 68% |

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties:

- Cytotoxic Effects : Research has shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, it demonstrated IC50 values in the low micromolar range against lung carcinoma cells (A549) and breast cancer cells (MCF7) .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 3.62 |

| MCF7 (Breast) | 63.2 |

| HT29 (Colon) | 84.9 |

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives has been documented in several studies:

- Mechanism of Action : The compounds inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For instance, they have been shown to reduce levels of TNF-alpha and IL-6 in vitro .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of thiadiazole derivatives including this compound. The results showed that this compound induced apoptosis in cancer cells through mitochondrial pathways. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that the compound exhibited a broad spectrum of activity with notable effects against resistant strains .

4. Conclusion

The biological activity of this compound highlights its potential as a therapeutic agent across multiple domains including antimicrobial and anticancer applications. Further research is warranted to explore its mechanisms of action and optimize its efficacy for clinical use.

Propriétés

IUPAC Name |

(E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4OS/c10-5-6(4-7-2-1-3-14-7)8-12-13-9(11)15-8/h1-4H,(H2,11,13)/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQADNMLAKODCF-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C(C#N)C2=NN=C(S2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C(\C#N)/C2=NN=C(S2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.